![molecular formula C14H11NO3S B371791 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene](/img/structure/B371791.png)
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene is an organic compound characterized by the presence of a sulfinyl group attached to a methylphenyl moiety and a nitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene typically involves the reaction of 4-methylphenylsulfinyl chloride with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: 1-[(4-Methylphenyl)(sulfonyl)methyl]-4-nitrobenzene.
Reduction: 1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in diverse chemical reactions. The nitro group can undergo reduction to form an amino group, which can further react with other molecules.
Comparación Con Compuestos Similares
1-[(4-Methylphenyl)sulfonyl]-4-nitrobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Contains a tetrazole ring instead of a benzene ring
Uniqueness: 1-[
Propiedades
Fórmula molecular |
C14H11NO3S |
|---|---|
Peso molecular |
273.31g/mol |
Nombre IUPAC |
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-4-11(5-3-10)14(19-18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3 |
Clave InChI |
CSRGLCBATMCEPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
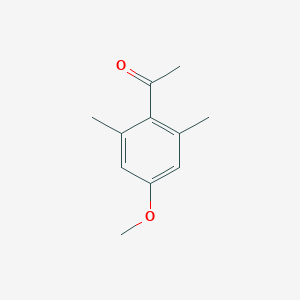
![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
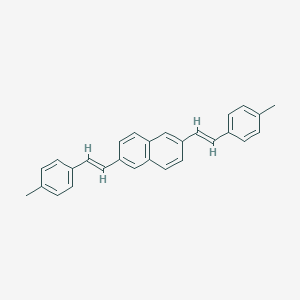
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
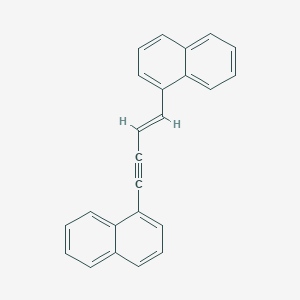
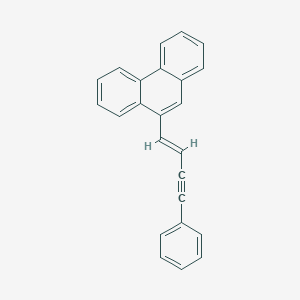
![2-[4-(3,5-Dimethylphenyl)-1-buten-3-ynyl]naphthalene](/img/structure/B371726.png)
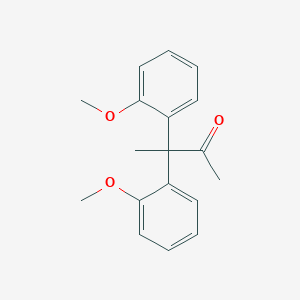
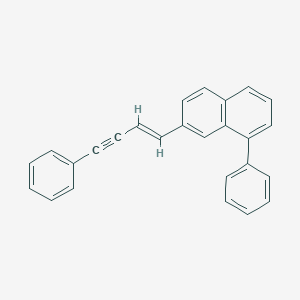
![1-[2-(2-Phenylethynyl)cyclohexen-1-yl]naphthalene](/img/structure/B371731.png)
